Phosphoramidohydrazidothioic chloride
Description
Phosphoramidohydrazidothioic chloride is a specialized organophosphorus compound characterized by the presence of a phosphoryl group, a hydrazide moiety, and a thioic acid chloride functional group. Its molecular structure enables unique reactivity, particularly in nucleophilic substitution and coordination chemistry.
Properties
CAS No. |
130728-87-9 |
|---|---|
Molecular Formula |
ClH5N3PS |
Molecular Weight |
145.55 g/mol |
InChI |
InChI=1S/ClH5N3PS/c1-5(3,6)4-2/h2H2,(H3,3,4,6) |
InChI Key |
FUJZPQQXVHEKRO-UHFFFAOYSA-N |
Canonical SMILES |
NNP(=S)(N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoramidohydrazidothioic chloride can be synthesized through several methods. One common approach involves the reaction of phosphorus pentachloride (PCl5) with hydrazine derivatives in the presence of a sulfur source. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. Another method involves the use of phosphorus trichloride (PCl3) and thiophosphoryl chloride (PSCl3) as starting materials, which react with hydrazine to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form. Safety measures are crucial during production due to the reactivity of the starting materials and the potential hazards associated with the compound.
Chemical Reactions Analysis
Types of Reactions
Phosphoramidohydrazidothioic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing products.
Reduction: Reduction reactions may lead to the formation of phosphine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles like amines or alcohols. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds with different functional groups.
Scientific Research Applications
Phosphoramidohydrazidothioic chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which phosphoramidohydrazidothioic chloride exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with specific amino acid residues, leading to changes in the structure and function of the target molecules. These interactions can affect various biochemical pathways and cellular processes, making the compound a valuable tool in research.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following table highlights key differences between Phosphoramidohydrazidothioic chloride and structurally or functionally similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
